1,1,1-Trifluorohex-2-ene

Beschreibung

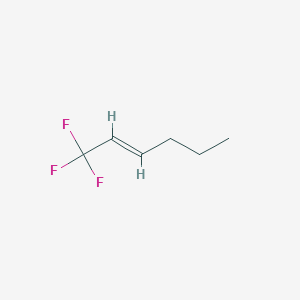

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-1,1,1-trifluorohex-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3/c1-2-3-4-5-6(7,8)9/h4-5H,2-3H2,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOOLLOGNZMZOZ-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization Methodologies for 1,1,1 Trifluorohex 2 Ene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1,1,1-Trifluorohex-2-ene, offering specific information about the proton, carbon, and fluorine environments within the molecule.

Proton NMR (¹H NMR) spectroscopy provides critical information about the hydrogen atoms in a molecule, including their chemical environment and connectivity. In the context of hexene derivatives like this compound, ¹H NMR is instrumental in confirming the structure of the hydrocarbon chain.

For a related compound, (E)-1,1,1-Trifluoroundec-3-ene, the ¹H NMR spectrum shows characteristic signals for the olefinic protons and the aliphatic chain. beilstein-journals.org The protons on the double bond appear as multiplets in the region of δ 5.33-5.73 ppm. beilstein-journals.org The allylic protons, which are adjacent to the double bond, are observed as a multiplet around δ 2.70-2.79 ppm. beilstein-journals.org The remaining methylene (B1212753) and methyl protons of the alkyl chain resonate at upfield shifts, typically between δ 0.88-2.07 ppm. beilstein-journals.org

In the case of this compound, one would expect to see distinct signals corresponding to the protons on the double bond, the allylic protons on the ethyl group, and the terminal methyl protons. The coupling patterns and chemical shifts of these protons provide definitive evidence for the structural arrangement of the hexene backbone.

Table 1: Representative ¹H NMR Data for a Trifluoromethylated Alkene

| Proton Environment | Exemplary Chemical Shift (δ ppm) | Multiplicity |

| Olefinic Protons (C=CH) | 5.33-5.73 | Multiplet (m) |

| Allylic Protons (-CH₂-C=C) | 2.70-2.79 | Multiplet (m) |

| Alkyl Protons (-CH₂-) | 1.28-2.07 | Multiplet (m) |

| Terminal Methyl Protons (-CH₃) | 0.88 | Triplet (t) |

Note: Data is based on the related compound (E)-1,1,1-Trifluoroundec-3-ene and serves as an illustrative example. beilstein-journals.org

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon framework of organic molecules. libretexts.org Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, providing direct information about the carbon skeleton. bhu.ac.in

In the analysis of this compound, ¹³C NMR is essential for confirming the presence and connectivity of all six carbon atoms. The chemical shifts of the carbon atoms are influenced by their hybridization (sp³, sp², sp) and the electronegativity of nearby atoms. chemguide.co.uk The trifluoromethyl (CF₃) group, being strongly electron-withdrawing, significantly deshields the adjacent carbon atom (C1), causing its resonance to appear at a characteristic chemical shift.

For a similar compound, (E)-1,1,1-Trifluoroundec-3-ene, the carbon of the CF₃ group appears as a quartet around δ 126.3 ppm due to coupling with the three fluorine atoms. beilstein-journals.org The olefinic carbons (C3 and C4) resonate in the typical alkene region, with C3 appearing at approximately δ 117.7 ppm and C4 at δ 138.7 ppm. beilstein-journals.org The carbon atom attached to the CF₃ group (C2) is also significantly affected, showing a quartet around δ 37.6 ppm. beilstein-journals.org The remaining aliphatic carbons of the undecene chain appear at higher field strengths. beilstein-journals.org

A specialized technique, fluorine-decoupled carbon spectroscopy (FDCS), can be employed to simplify the spectrum by removing the C-F coupling, which can aid in the assignment of carbon signals, particularly for carbons near the trifluoromethyl group. nih.govacs.org

Table 2: Representative ¹³C NMR Data for a Trifluoromethylated Alkene

| Carbon Environment | Exemplary Chemical Shift (δ ppm) | Multiplicity (due to C-F coupling) |

| Trifluoromethyl Carbon (-CF₃) | 126.3 | Quartet (q) |

| Olefinic Carbon (=CH-CF₃) | 117.7 | Quartet (q) |

| Olefinic Carbon (-CH=) | 138.7 | Singlet |

| Allylic Carbon (-CH₂-C=C) | 37.6 | Quartet (q) |

| Other Alkyl Carbons (-CH₂-, -CH₃) | 14.2 - 32.7 | Singlets |

Note: Data is based on the related compound (E)-1,1,1-Trifluoroundec-3-ene and serves as an illustrative example. beilstein-journals.org

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is an indispensable technique for characterizing fluorine-containing compounds like this compound. wikipedia.org The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR studies. wikipedia.org

A key feature of ¹⁹F NMR is its wide range of chemical shifts, which are highly sensitive to the local electronic environment. lcms.czbiophysics.org This sensitivity allows for the precise characterization of the trifluoromethyl (CF₃) group. For organofluorine compounds, the chemical shifts for CF₃ groups typically appear in the range of -50 to -70 ppm. wikipedia.org

In the ¹⁹F NMR spectrum of a related compound, (E)-1,1,1-Trifluorodec-3-ene, the three equivalent fluorine atoms of the CF₃ group give rise to a single signal, which appears as a triplet at approximately -66.8 ppm due to coupling with the two adjacent protons on the double bond. beilstein-journals.org This coupling provides valuable information about the connectivity of the CF₃ group within the molecule.

The chemical shift of the CF₃ group can be influenced by factors such as solvent polarity and the presence of other functional groups in the molecule. dovepress.com For instance, increased conjugation in a molecule can lead to a downfield shift (deshielding) of the ¹⁹F NMR resonance. dovepress.com

Table 3: Representative ¹⁹F NMR Data for a Trifluoromethylated Alkene

| Fluorine Environment | Exemplary Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J) |

| Trifluoromethyl Group (-CF₃) | -66.8 | Triplet (t) | 8.2 Hz |

Note: Data is based on the related compound (E)-1,1,1-Trifluorodec-3-ene and serves as an illustrative example. beilstein-journals.org

Two-dimensional (2D) NMR techniques are powerful tools for the unambiguous structural elucidation of complex molecules like this compound by revealing correlations between different nuclei. creative-biostructure.com

COSY (Correlation Spectroscopy) is a homonuclear correlation experiment that identifies protons that are coupled to each other, typically through two or three bonds. magritek.comlibretexts.org In a COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent protons, for example, between the olefinic protons and the allylic protons of the ethyl group, and between the protons of the ethyl group itself. libretexts.org This provides a clear roadmap of the proton connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear correlation experiment that shows correlations between protons and directly attached carbons. columbia.edu For this compound, the HSQC spectrum would display cross-peaks connecting the signal of each proton to the signal of the carbon it is bonded to. libretexts.org This allows for the definitive assignment of both the ¹H and ¹³C NMR spectra. columbia.edu

The combination of these 2D NMR experiments provides a comprehensive and detailed picture of the molecular structure of this compound, leaving little room for ambiguity.

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) for Trifluoromethyl Group Characterization

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is an ideal method for assessing the purity of volatile compounds like this compound and for confirming its identity.

In a GC-MS analysis, the sample is first injected into the gas chromatograph, where it is vaporized and separated into its individual components as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). msu.edu This process generates a molecular ion (M⁺), which is a radical cation corresponding to the intact molecule. chemguide.co.uk The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound. savemyexams.com

The high-energy ionization process also causes the molecular ion to break apart into smaller, characteristic fragment ions. chemguide.co.ukuni-saarland.de The pattern of these fragment ions, known as the mass spectrum, serves as a molecular fingerprint that can be compared to spectral libraries for identification. savemyexams.com The fragmentation pattern of this compound would be expected to show losses of fragments such as the ethyl group, the trifluoromethyl group, and other smaller hydrocarbon fragments, providing further confirmation of its structure. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the molecular mass of this compound. measurlabs.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, yielding the 'exact mass'. bioanalysis-zone.com This high level of accuracy is critical for unequivocally identifying the elemental composition of the molecule and distinguishing it from other compounds that may have the same nominal mass. measurlabs.combioanalysis-zone.com

The process of HRMS involves ionizing the sample, accelerating the resulting ions in an electric field, deflecting them based on their m/z ratio, and then detecting them. bioanalysis-zone.com The ability of HRMS to provide exact mass measurements is crucial for confirming the identity of targeted species, identifying unknown compounds, and narrowing down potential chemical formulas. bioanalysis-zone.com For this compound (C₆H₉F₃), the theoretical exact mass can be calculated with high precision, and HRMS provides experimental data to confirm this, typically with an error of less than 5 ppm. algimed.com This level of precision is vital for the structural elucidation of new derivatives and for quality control in synthetic processes. measurlabs.comalgimed.com

Table 1: Theoretical Isotopic Mass Data for this compound (C₆H₉F₃)

| Isotope | Natural Abundance (%) | Atomic Mass (Da) |

| ¹²C | 98.93 | 12.000000 |

| ¹³C | 1.07 | 13.003355 |

| ¹H | 99.9885 | 1.007825 |

| ²H | 0.0115 | 2.014102 |

| ¹⁹F | 100 | 18.998403 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing its interaction with infrared radiation. libretexts.org When a molecule like this compound is exposed to IR radiation, its bonds vibrate at specific frequencies, leading to the absorption of radiation at those frequencies. libretexts.org The resulting IR spectrum displays these absorptions as inverted peaks, providing a unique "fingerprint" of the molecule. libretexts.org

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its specific functional groups. The stretching of the carbon-carbon double bond (C=C) in the alkene portion of the molecule typically appears in the range of 1680-1640 cm⁻¹. spectroscopyonline.comlibretexts.org The C-H bonds associated with the sp² hybridized carbons of the double bond show stretching vibrations between 3100 and 3000 cm⁻¹, while the C-H bonds of the sp³ hybridized carbons in the hexyl chain would stretch at slightly lower frequencies, typically below 3000 cm⁻¹. spectroscopyonline.com A key feature for this compound would be the strong absorption bands associated with the carbon-fluorine (C-F) bonds of the trifluoromethyl (-CF₃) group.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| C-H (sp² hybridized) | Stretch | 3100 - 3000 |

| C-H (sp³ hybridized) | Stretch | 3000 - 2850 |

| C=C | Stretch | 1680 - 1640 |

| C-F (in -CF₃) | Stretch | Strong, in the 1400 - 1000 region |

| C-H | Bend | 1470 - 1350 |

Advanced Surface and Bulk Characterization Techniques (for relevant derivatives or material applications)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms within the top 10-50 Å of a material's surface. materialinterface.comresearchgate.net This method involves irradiating a sample with X-rays, which causes the emission of core-level electrons. researchgate.net The binding energy of these emitted photoelectrons is characteristic of the element and its chemical environment. researchgate.net

For derivatives of this compound, particularly in material applications such as coatings or modified surfaces, XPS provides invaluable information. It can confirm the presence of fluorine on the surface and provide details about the C-F bonding. materialinterface.com The high electronegativity of fluorine induces significant chemical shifts in the carbon (C1s) spectrum, allowing for the differentiation between various fluorinated carbon species (e.g., -CF, -CF₂, -CF₃). thermofisher.com For instance, the chemical shift between CF₂ and CF₃ is large in the C1s region. thermofisher.com XPS is also crucial for identifying surface contamination and studying the effectiveness of surface modification processes. materialinterface.comutl.pt

Table 3: Typical Binding Energies in XPS for Elements in this compound Derivatives

| Element | Orbital | Typical Binding Energy (eV) | Chemical State Information |

| Carbon | C1s | ~285.0 | C-C, C-H |

| ~286-288 | C-O, C-N | ||

| ~290-294 | -CF, -CF₂, -CF₃ | ||

| Fluorine | F1s | ~689 | C-F |

| Oxygen | O1s | ~532-534 | C=O, C-O |

| Nitrogen | N1s | ~400-402 | C-N |

Auger Electron Spectroscopy (AES) is another highly surface-sensitive technique that provides elemental composition of the near-surface region (top 3-10 nm) of a sample. eag.com It uses a focused electron beam to excite atoms, which then relax through the emission of Auger electrons. eag.com The kinetic energy of these electrons is unique to each element, allowing for their identification. eag.com

AES is particularly useful for analyzing thin films and identifying surface contamination on materials derived from this compound. eag.comasminternational.org It offers higher spatial resolution than XPS, making it suitable for analyzing small features or defects. eag.com The technique is sensitive to light elements, including fluorine. eag.com For example, the presence of fluorine contamination on bond pads has been successfully identified using AES, where a conspicuous fluorine KLL Auger electron peak is detected at approximately 648 eV. materialinterface.commdpi.com However, AES can be destructive to some organic materials due to the incident electron beam. conicet.gov.ar

Table 4: Key Auger Electron Kinetic Energies for Elements in this compound Derivatives

| Element | Auger Transition | Approximate Kinetic Energy (eV) |

| Carbon | KLL | ~271 |

| Oxygen | KLL | ~502 |

| Fluorine | KLL | ~648 |

| Silicon | LMM | ~92 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. pressbooks.pubuobabylon.edu.iq This technique is particularly useful for analyzing compounds with conjugated π-electron systems. uobabylon.edu.iq

For this compound, the isolated carbon-carbon double bond would result in a π → π* transition, which typically absorbs in the ultraviolet region, likely below 200 nm. uobabylon.edu.iq However, if the double bond is part of a larger conjugated system in a derivative, the absorption maximum (λ_max) will shift to longer wavelengths (a bathochromic or red shift). pressbooks.pub The position and intensity of the absorption bands can provide valuable information about the electronic structure and the extent of conjugation in derivatives of this compound. mdpi.comresearchgate.net For instance, studies on fluorinated dyes have shown that their maximum absorption wavelengths can be in the range of 364–474 nm, depending on the specific structure and solvent. mdpi.comresearchgate.net

Table 5: Electronic Transitions and Expected Absorption Regions for this compound and its Derivatives

| Type of Transition | Chromophore | Expected Absorption Region (nm) |

| π → π | C=C (isolated) | < 200 |

| π → π | Conjugated C=C | > 200 |

| n → π* | C=O, C=N (in derivatives) | 280 - 300 (typically weak) |

Computational Chemistry Applications in 1,1,1 Trifluorohex 2 Ene Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about the distribution of electrons and the resulting molecular characteristics.

Hartree-Fock (HF) theory is a foundational ab initio method that provides a qualitative understanding of molecular electronic structure. uib.no It operates on the mean-field approximation, where each electron is considered to move in the average electrostatic field of all other electrons, which simplifies the complex electron-electron interactions. uib.no While the HF method is computationally less demanding than more advanced techniques, it inherently neglects the instantaneous electron-electron correlation, which is the difference between the mean-field interaction and the true instantaneous repulsion. epfl.ch

In the study of fluorinated systems like 1,1,1-Trifluorohex-2-ene, the HF method serves as a crucial starting point. uib.no It is used to generate an initial wavefunction and a set of molecular orbitals. libretexts.org While HF theory can provide a generally satisfactory description for many well-behaved molecules, its neglect of electron correlation can limit the accuracy of quantitative predictions, such as reaction energies. epfl.chresearchgate.net For fluorinated alkenes, HF calculations offer a preliminary assessment of molecular geometry and orbital energies before more computationally intensive methods are employed for higher accuracy. smu.edu

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. q-chem.com Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, a simpler quantity than the many-electron wavefunction. q-chem.comuniroma2.it This approach incorporates electron correlation effects through an exchange-correlation functional, providing a balance between accuracy and computational cost that is often superior to HF theory. q-chem.com

A variety of exchange-correlation functionals are available, ranging from Generalized Gradient Approximations (GGAs) like BP86 to hybrid functionals like B3LYP, which incorporates a portion of exact exchange from HF theory. google.comunige.ch For many systems, especially those involving non-covalent interactions, empirical dispersion corrections (such as Grimme's D3 or D4 schemes) are often added to standard functionals to improve accuracy. google.com

For this compound, DFT calculations are ideally suited for determining a wide range of molecular and electronic properties. uniroma2.it These include:

Optimized Molecular Geometry: Finding the lowest energy arrangement of atoms.

Electronic Energy and Stability: Assessing the thermodynamic stability of different isomers or conformers.

Dipole Moment and Charge Distribution: Understanding the polarity of the molecule.

Reactivity Descriptors: Calculating properties like frontier molecular orbital (HOMO/LUMO) energies to predict sites of electrophilic or nucleophilic attack.

The choice of functional and basis set is critical and can be benchmarked against experimental data or higher-level calculations to ensure reliability.

Post-Hartree-Fock methods are a class of calculations that systematically improve upon the HF approximation by explicitly including electron correlation. wikipedia.org These methods use the HF wavefunction as a reference and apply corrections to account for the instantaneous interactions between electrons. ornl.gov While they offer higher accuracy, this comes at a significantly greater computational expense, often limiting their use to smaller systems. wikipedia.orgornl.gov

Common post-HF methods include:

Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the HF Hamiltonian. Second-order Møller-Plesset theory (MP2) is a widely used level of theory that often provides significant improvements over HF for structural parameters and energies. epfl.ch

Configuration Interaction (CI): This variational method creates a wavefunction that is a linear combination of the HF determinant and determinants representing excited electronic states. ornl.gov

Coupled Cluster (CC) Theory: This is one of the most accurate and reliable methods available. numberanalytics.com The Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method is often referred to as the "gold standard" in quantum chemistry for its ability to produce highly accurate energies, making it invaluable for studying reaction mechanisms and thermochemistry. numberanalytics.com

In the context of this compound, these high-accuracy methods would be employed to obtain benchmark energetic data, validate results from more cost-effective DFT methods, and provide definitive insights into subtle electronic effects that govern its reactivity and stability. epfl.chnumberanalytics.com

Density Functional Theory (DFT) for Molecular and Electronic Properties

Predicting Spectroscopic Parameters through Computational Methods

Computational chemistry is an indispensable tool for interpreting and predicting spectroscopic data. By simulating spectra, researchers can aid in the identification of unknown compounds, assign experimental signals to specific molecular features, and gain a deeper understanding of the relationship between structure and spectroscopic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the NMR chemical shifts of nuclei like ¹H and ¹³C with considerable accuracy. tau.ac.il The standard procedure involves first obtaining an accurate equilibrium geometry of the molecule, typically using DFT. tau.ac.il Subsequently, a specialized NMR calculation is performed on this geometry, with the Gauge-Including Atomic Orbital (GIAO) method being the most common approach. tau.ac.il

The calculated output provides absolute magnetic shielding tensors for each nucleus. These are then converted to chemical shifts (δ) by subtracting them from the shielding value of a reference compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. libretexts.org

For this compound, computational prediction can distinguish between the chemical environments of the different carbon and hydrogen atoms. The table below shows the unique nuclei in the molecule and illustrative predicted chemical shifts that would be obtained from a DFT-GIAO calculation.

| Atom | Label | Illustrative Predicted Chemical Shift (ppm) | Influencing Factors |

|---|---|---|---|

| ¹³C | C1 (-CF₃) | ~125 (q) | Strongly deshielded by three F atoms; C-F coupling |

| ¹³C | C2 (=CH-) | ~120 | Olefinic carbon, adjacent to CF₃ group |

| ¹³C | C3 (-CH=) | ~140 | Olefinic carbon, adjacent to alkyl chain |

| ¹³C | C4 (-CH₂-) | ~30 | Aliphatic carbon |

| ¹³C | C5 (-CH₂-) | ~22 | Aliphatic carbon |

| ¹³C | C6 (-CH₃) | ~13 | Terminal methyl group |

| ¹H | H on C2 | ~6.0 | Vinylic proton, deshielded by CF₃ group |

| ¹H | H on C3 | ~6.5 | Vinylic proton, coupled to C2-H and C4-H₂ |

| ¹H | H on C4 | ~2.2 | Allylic protons |

| ¹H | H on C5 | ~1.5 | Aliphatic protons |

| ¹H | H on C6 | ~0.9 | Terminal methyl protons |

Note: The values presented are illustrative and represent typical ranges for such functional groups. Actual calculated values would depend on the specific level of theory and basis set used.

Computational methods can simulate the infrared (IR) spectrum of a molecule by calculating its harmonic vibrational frequencies. uni-muenchen.de This is achieved by computing the second derivatives of the energy with respect to the Cartesian coordinates of the atoms at the optimized geometry. tau.ac.il The resulting vibrational modes correspond to specific bond stretches, bends, and torsions within the molecule. Each calculated frequency is associated with an intensity, which is proportional to the change in the molecular dipole moment during that vibration. faccts.de

Calculated harmonic frequencies are often systematically higher than the fundamental frequencies observed experimentally due to the neglect of anharmonicity. uni-muenchen.de To improve agreement with experimental data, these calculated frequencies are frequently multiplied by an empirical scaling factor, which is specific to the level of theory used. researchgate.net

For this compound, a vibrational frequency calculation would predict the key absorption bands that characterize the molecule's structure. The table below outlines the expected prominent vibrational modes and their representative calculated frequency ranges.

| Vibrational Mode | Representative Calculated Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretch (sp²) | 3100 - 3000 | Medium |

| C-H Stretch (sp³) | 3000 - 2850 | Medium-Strong |

| C=C Stretch | 1680 - 1640 | Weak-Medium |

| C-H Bend | 1470 - 1350 | Medium |

| C-F Stretch (asymmetric & symmetric) | 1350 - 1100 | Very Strong |

| C-C Stretch | 1200 - 800 | Weak-Medium |

Note: The frequency ranges are illustrative. The C-F stretching region, in particular, would show multiple strong bands characteristic of the trifluoromethyl group.

NMR Chemical Shift Prediction

Reaction Pathway and Transition State Modeling in this compound Research

The study of reaction mechanisms involving this compound heavily relies on computational modeling to elucidate complex reaction pathways and identify transient structures. Techniques such as Density Functional Theory (DFT) are instrumental in this field, providing deep insights into the electronic and geometric changes that occur during a chemical transformation.

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are a cornerstone for mapping the energetic landscape of a chemical reaction from a transition state down to the corresponding reactants and products. This method confirms that a calculated transition state structure indeed connects the intended reactants and products, providing a detailed view of the reaction pathway.

In the context of reactions involving fluorinated alkenes like this compound, IRC calculations are crucial for verifying the pathways of various transformations, such as cycloadditions or radical additions. For instance, in studies of [2+3] cycloaddition reactions involving similar trifluoromethylated olefins, IRC calculations have been used to confirm the connection between the transition state and the resulting cycloadducts. bibliotekanauki.pl Similarly, for radical addition reactions, these calculations help to trace the path from the initial addition of a radical (like a trifluoromethyl radical, •CF3) to the alkene, through a transition state, to the final radical intermediate product. mdpi.com The process ensures that the located saddle point on the potential energy surface is the correct one for the reaction under investigation. These calculations are often performed using DFT methods, such as the M06-2X functional, which is well-suited for kinetic and thermodynamic calculations. chinesechemsoc.org

Activation Energy and Reaction Energy Determination

For reactions involving this compound, DFT calculations are employed to optimize the geometries of the reactants, transition states, and products. The energies of these optimized structures are then used to construct a reaction energy profile. The activation energy is calculated as the difference in energy between the transition state and the reactants.

While specific data for this compound is not abundant in public literature, we can consider representative data from studies on analogous fluorinated systems to illustrate the outputs of such calculations. For example, computational studies on the functionalization of gem-difluoroalkenes have predicted activation barriers for competing pathways, such as β-acetate versus β-fluoride elimination, with calculated barriers of 11.7 kcal/mol and 14.0 kcal/mol, respectively. mdpi.com These types of calculations provide invaluable insights into reaction selectivity.

Below is a hypothetical data table illustrating the kind of energetic data that would be generated for a proposed reaction of this compound, such as a radical addition.

| Structure/State | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + •CH3 | 0.0 |

| Transition State (TS) | Structure at the peak of the energy barrier | +8.5 |

| Product | Resulting radical adduct | -15.2 |

Note: The data in this table is illustrative and based on typical values for radical additions to alkenes; it is not from a specific study on this compound.

Solvation Models and Environmental Effects in Computational Studies

The solvent environment can significantly influence reaction pathways and energies. Computational chemistry addresses this through the use of solvation models, which can be either explicit (individual solvent molecules are included) or implicit (the solvent is treated as a continuous medium with specific dielectric properties).

For polar molecules like this compound, the choice of solvent can affect the stability of charged or polar intermediates and transition states. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are frequently used in studies of fluorinated compounds to efficiently account for bulk solvent effects. For example, in computational analyses of cycloaddition reactions involving nitroalkenes, calculations were performed using the wb97xd functional with the 6-311+G(d) basis set, incorporating the PCM model to simulate the solvent environment. nih.gov This approach allows for a more accurate prediction of reaction energetics in solution, which is more representative of real-world experimental conditions.

The selection of the model is critical, as different solvents can alter reaction barriers and even change the preferred mechanistic pathway. For instance, a polar solvent might stabilize a zwitterionic intermediate in a stepwise reaction, making it more favorable than a concerted pathway that is preferred in the gas phase or a nonpolar solvent.

Advanced Computational Methodologies for Fluorinated Systems

The unique electronic properties of fluorine, particularly its high electronegativity, necessitate the use of advanced and carefully benchmarked computational methods for accurate predictions. Standard computational approaches may sometimes fail to correctly describe the complex electronic effects in highly fluorinated molecules like this compound.

Density Functional Theory (DFT) is the most common tool, but the choice of functional is paramount. Functionals like M06-2X are often favored for their robust performance in calculating non-covalent interactions and thermochemistry for main-group elements. chinesechemsoc.org In studies involving transition metal-catalyzed reactions, which may be relevant for the synthesis or functionalization of this compound, specific basis sets are required for the metal atoms, such as the Stuttgart/Dresden effective core potential (SDD) for iodine. chinesechemsoc.org

Furthermore, understanding the behavior of fluorinated systems often requires going beyond simple ground-state calculations. The analysis of frontier molecular orbitals (HOMO-LUMO), natural bond orbitals (NBO), and electron localization function (ELF) can provide deeper insights into the reactivity and bonding of these compounds. For example, ELF analysis can reveal the nature of the bonding in the reacting centers, such as identifying the electronic structure of a triple bond in a reactant. nih.gov These advanced methodologies are essential for building a comprehensive and predictive understanding of the chemistry of complex fluorinated molecules.

Applications and Future Research Trajectories of 1,1,1 Trifluorohex 2 Ene in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

1,1,1-Trifluorohex-2-ene and its derivatives are valuable building blocks in organic synthesis due to the presence of the trifluoromethyl group and a reactive double bond. These features allow for a wide range of chemical transformations, making them key precursors in the synthesis of complex molecules.

Precursor to Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are of significant interest in medicinal and agrochemical research. e-bookshelf.de The trifluoromethyl group can impart unique properties to these molecules, such as increased metabolic stability and binding affinity. mdpi.com this compound derivatives serve as important precursors for the synthesis of various fluorinated heterocycles.

For instance, (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones, which can be synthesized from precursors related to this compound, are used to construct biologically important CF3-bearing azaheterocycles like pyrazoles, pyridones, and triazoles. mdpi.com The presence of multiple functional groups, including conjugated double bonds and a diketone moiety, makes these compounds versatile tools in organic synthesis. mdpi.com The synthesis of 2-aryl-6-(trifluoromethyl)-4-pyrones from these enediones provides a pathway to a variety of fluorinated heterocyclic systems. mdpi.com

The introduction of fluorine or fluoroalkyl groups into heterocyclic structures is a key strategy in the development of new materials and biologically active compounds. mdpi.com Cycloaddition reactions are a powerful method for the stereochemically controlled synthesis of these heterocycles. mdpi.com Polyfluoroalkyl thiocarbonyl compounds, which can be conceptually related to structures derivable from this compound, are excellent dienophiles for the preparation of sulfur-containing heterocycles. mdpi.com

Intermediate in the Synthesis of Chiral Fluorinated Structures

The synthesis of enantiomerically pure fluorinated compounds is a major focus in organic chemistry due to their applications in pharmaceuticals and materials science. academie-sciences.frnih.gov Chiral derivatives of this compound can be utilized as intermediates to introduce trifluoromethylated stereogenic centers.

Asymmetric synthesis strategies are employed to create chiral fluorinated molecules. For example, the alkylation of chiral glycine (B1666218) equivalents with fluorinated alkyl halides can produce enantiopure fluorinated amino acids. smolecule.com While not a direct use of this compound itself, this highlights the importance of fluorinated building blocks in constructing chiral structures. The development of methods for the asymmetric construction of fluorinated stereogenic carbon centers is an area of immense interest. nih.gov

Chiral fluorinated amino acids are crucial for creating fluoropeptides with specific properties. beilstein-journals.org The synthesis of these building blocks often relies on the availability of suitable fluorinated starting materials. beilstein-journals.org

Building Block for Radiopharmaceutical Precursors

Radiopharmaceuticals, particularly those labeled with fluorine-18, are vital for diagnostic imaging techniques like Positron Emission Tomography (PET). iaea.org The development of new 18F-labeled radiopharmaceuticals is a key area of research. iaea.org While direct examples involving this compound are not prevalent in the provided search results, the synthesis of fluorinated precursors for radiolabeling is a critical application of organofluorine chemistry.

Radiopharmaceutical precursors are molecules specifically designed for radiolabeling. polatom.plpolatom.pl The introduction of a fluorine atom, including a trifluoromethyl group, can be a key step in designing these precursors. The synthesis of these molecules requires robust and efficient chemical methods.

Utilization in Medicinal Chemistry and Agrochemical Research as a Scaffold

The incorporation of fluorine into molecules can significantly alter their biological properties, making fluorinated compounds highly valuable in medicinal chemistry and agrochemical research. sci-hub.sechimia.ch

Contribution to Novel Fluorine-Containing Bioisosteres

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design. drughunter.com The trifluoromethyl group, a key feature of this compound, is often used as a bioisostere for other chemical groups. researchgate.net

Fluorine and fluorinated groups can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. nih.gov For instance, the trifluoroethylamine group can act as a bioisostere for an amide group, offering increased metabolic stability. drughunter.com The strategic placement of a trifluoromethyl group can enhance the bioavailability and efficacy of a drug candidate. researchgate.net

The difluoromethyl group (CF2H) is another important fluorine-containing bioisostere, capable of acting as a "lipophilic hydrogen bond donor" and serving as a surrogate for methyl (CH3) or hydroxyl (OH) groups. nih.gov This highlights the diverse roles that fluorinated moieties can play in molecular design.

Development of Fluorinated Analogs with Modulated Molecular Properties

Introducing fluorine atoms into a molecule can fine-tune its properties for specific applications. mdpi.com This strategy is widely used to develop analogs of existing drugs or agrochemicals with improved performance. nih.gov

The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the electronic properties of a molecule, influencing its reactivity and interactions with biological targets. semanticscholar.org This can lead to enhanced binding affinity and selectivity. fu-berlin.de The C-F bond is exceptionally strong, which can block sites of metabolic oxidation and improve a drug's pharmacokinetic profile. mdpi.com

In agrochemical research, the development of new, effective, and safe pesticides is crucial. chimia.ch The introduction of fluorine can lead to novel resistance-breaking compounds. Phenotypic screening is a primary approach in agrochemical discovery, where compounds are tested for their effects on relevant pests. chimia.ch

Interactive Data Table: Properties of Fluorinated Compounds

| Compound Name | Molecular Formula | Key Feature | Application Area |

| (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-dione | Varies | Trifluoromethyl, diketone | Heterocycle Synthesis |

| 2-aryl-6-(trifluoromethyl)-4-pyrone | Varies | Trifluoromethyl, pyrone | Heterocycle Synthesis |

| Trifluoroethylamine | C2H4F3N | Trifluoroethyl group | Amide Bioisostere |

| Difluoromethyl-containing compounds | Varies | Difluoromethyl group | Bioisostere (OH, CH3) |

Advanced Materials Science Research

The unique electronic properties and chemical stability conferred by the trifluoromethyl group make this compound a compound of interest in the development of next-generation materials. Its utility is being explored in the synthesis of specialized fluoropolymers and as a foundational molecule for materials used in organic electronics.

Monomer in Fluoropolymer Synthesis Research

Fluoropolymers are a class of polymers known for their high thermal stability, chemical resistance, and low surface energy. These properties arise from the strength of the carbon-fluorine bond. Homopolymers are produced from identical monomer units, while copolymers incorporate two or more different monomers. azom.com The synthesis of these materials typically involves the polymerization of fluorinated monomers, which are molecules containing fluorine atoms and a polymerizable functional group, such as a double or triple bond. mdpi.com

Commonly used fluorinated monomers include fluoroalkenes with short carbon chains like tetrafluoroethylene (B6358150) (TFE) and hexafluoropropylene (HFP). mdpi.com this compound fits into this category as a fluorinated alkene. Its structure is suitable for polymerization reactions, where the double bond can be opened to form a long polymer chain. The presence of the trifluoromethyl group is expected to impart desirable properties, such as thermal stability and hydrophobicity, to the resulting polymer. Research in this area focuses on both the homopolymerization of this compound and its copolymerization with other vinyl monomers to fine-tune the properties of the final material for specific applications. rsc.org The introduction of fluorinated monomers with reactive functional groups can also enhance the adhesion and curing ability of the resulting materials. mdpi.com

| Monomer Name | Chemical Family | Common Application Area |

| Vinyl Fluoride (B91410) (VF) | Fluoroalkene | Polymer Synthesis |

| Vinylidene Fluoride (VDF) | Fluoroalkene | Polymer Synthesis |

| Tetrafluoroethylene (TFE) | Fluoroalkene | PTFE (Teflon) Production azom.commdpi.com |

| Hexafluoropropylene (HFP) | Fluoroalkene | Copolymer Production mdpi.com |

| This compound | Fluoroalkene | Research in novel fluoropolymers |

| Tridecafluorooctyl methacrylate | Fluorinated Acrylate (B77674) | Hydrophobic Coatings mdpi.com |

Precursor for Advanced Organic Electronic Materials

The field of organic electronics utilizes organic semiconductors in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells. researchgate.netsigmaaldrich.com The performance of these devices is highly dependent on the properties of the organic materials used. researchgate.net A significant area of research is the synthesis of new organic molecules and polymers with specific electronic, optical, and thermal characteristics. researchgate.netnumberanalytics.com

One effective strategy for creating these materials is the "precursor approach". kyoto-u.ac.jp This method involves synthesizing a soluble, stable precursor molecule that can be processed (e.g., spin-coated into a thin film) and then converted, often by light or heat, into the final, less soluble, and highly conjugated organic semiconductor. kyoto-u.ac.jp this compound serves as a potential starting point or precursor for such materials. smolecule.com Its trifluoro-substituted hexene backbone can be chemically modified through various synthetic reactions to build larger, π-conjugated systems. The incorporation of fluorine is a known strategy to modulate the electronic properties and improve the stability of organic semiconductors. sigmaaldrich.com Research in this domain would involve multi-step synthetic pathways starting from this compound to construct novel small molecules or polymers for use in advanced electronic devices. numberanalytics.com

Future Directions and Emerging Research Areas

The future of fluorochemicals like this compound is tied to the development of more efficient, sustainable, and precise manufacturing and derivatization methods. Key emerging areas include the adoption of green chemistry principles, the implementation of automated synthesis platforms, and the discovery of highly selective catalytic systems.

Sustainable and Green Synthesis Methodologies for Fluorinated Alkenes

Traditional chemical synthesis methods can be energy-intensive and often rely on hazardous solvents and non-renewable starting materials. accscience.com Green chemistry aims to address these issues by developing more environmentally friendly and sustainable processes. scispace.com For the synthesis of fluorinated alkenes, this involves several key strategies:

Use of Eco-Friendly Precursors: Leveraging natural or renewable resources as starting materials helps reduce the environmental footprint. mdpi.com

Energy Efficiency: Designing synthetic routes that operate at ambient temperature and pressure minimizes energy consumption. scispace.comnih.gov

Benign Solvents and Reagents: The use of water or other non-toxic solvents and the replacement of hazardous reagents with safer alternatives are central tenets. accscience.com

Biocatalysis: Employing enzymes or microorganisms as catalysts can lead to highly efficient and selective reactions under mild conditions. nih.gov Plant extracts, rich in phytochemicals, have also been explored as sources of reducing and capping agents in nanoparticle synthesis, a principle that could be extended to other areas of green chemical synthesis. mdpi.comnih.gov

These green methodologies offer a pathway to produce fluorinated alkenes with reduced environmental impact and lower costs. accscience.combeilstein-journals.org

| Feature | Conventional Synthesis | Green Synthesis Approach |

| Energy Input | Often requires high temperature and pressure | Aims for ambient temperature and pressure nih.gov |

| Solvents | Frequently uses hazardous organic solvents | Utilizes benign solvents like water or eco-friendly alternatives accscience.com |

| Precursors | Typically derived from non-renewable fossil fuels | Focuses on renewable and biodegradable raw materials mdpi.com |

| Byproducts | Can generate significant toxic waste | Designed to minimize waste (atom economy) scispace.com |

| Catalysts | May use stoichiometric or heavy metal catalysts | Employs reusable catalysts or biocatalysts (enzymes) scispace.com |

Flow Chemistry and Automated Synthesis of Trifluorohexenes

Flow chemistry, where reactions are performed in a continuous stream through a reactor rather than in a traditional batch flask, is emerging as a more efficient and greener alternative for chemical synthesis. researchgate.net This approach, when combined with automation, offers numerous advantages for the production of trifluorohexenes:

Enhanced Control and Reproducibility: Automated systems allow for precise control over reaction parameters such as temperature, pressure, and reagent addition, leading to highly reproducible results. syrris.comuclm.es

Improved Safety: The small reaction volumes within a flow reactor minimize the risks associated with handling hazardous intermediates and exothermic reactions. researchgate.net

Scalability: Scaling up production from laboratory to industrial quantities is often more straightforward with flow systems, as it can be achieved by running the system for longer periods or by using parallel reactors, without the need for re-optimization. syrris.comuclm.es

Integration: Flow chemistry platforms can integrate synthesis, work-up, purification, and analysis into a single, continuous process, significantly improving efficiency and reducing manual labor. researchgate.netsyrris.com

Automated flow synthesis is particularly well-suited for creating libraries of related compounds for research and development, making it a powerful tool for exploring the chemistry of trifluorohexenes and their derivatives. syrris.comuclm.es

Development of Novel Catalytic Systems for Highly Selective Transformations

The ability to selectively modify a molecule like this compound is crucial for unlocking its full potential as a synthetic building block. Research into novel catalytic systems is focused on achieving high levels of control over chemical transformations. One promising area is the use of bifunctional organocatalysts, which are small organic molecules that can activate substrates through multiple non-covalent interactions, mimicking the function of enzymes. kyoto-u.ac.jp This approach can enable highly enantioselective reactions, which are critical for the synthesis of chiral molecules. kyoto-u.ac.jp

Another frontier is the application of enzymes directly as catalysts in organic synthesis, a field known as biocatalysis. researchgate.net Enzymes can exhibit remarkable catalytic promiscuity, meaning they can catalyze reactions other than their natural biological function. researchgate.net For example, enzymes like pepsin have been used to catalyze complex domino reactions to construct intricate molecular skeletons in an environmentally friendly manner. researchgate.net The development of new catalytic systems—whether based on organometallics, organocatalysts, or enzymes—will provide chemists with the tools to perform precise and selective modifications on the this compound scaffold, paving the way for the synthesis of new functional materials and complex molecules. kyoto-u.ac.jp

Integration of Artificial Intelligence and Machine Learning in Fluoroalkene Design

The paradigm of chemical research and development is undergoing a significant transformation, moving from traditional, often laborious, trial-and-error methodologies to a more data-centric, automated approach. cas.cndicp.ac.cn At the forefront of this evolution is the integration of artificial intelligence (AI) and machine learning (ML), which offer unprecedented capabilities in accelerating the discovery, design, and optimization of novel molecules and materials. joaiar.orgrsc.org In the specialized field of organofluorine chemistry, these computational tools are becoming indispensable for navigating the complex design spaces of fluorinated compounds, such as the versatile fluoroalkene, this compound.

Predictive Modeling for Synthesis and Reactivity

A primary application of ML in fluoroalkene chemistry is the prediction of chemical reaction outcomes. arxiv.org Neural networks and other algorithms can be trained on large datasets of known reactions to identify patterns that govern reactivity, regioselectivity, and yield. ijnc.irnih.govresearchgate.net For a target like this compound, this means AI can help predict how it will behave in various synthetic transformations, suggesting optimal conditions to achieve a desired product and minimizing the formation of byproducts. arxiv.org For instance, ML models can analyze how different catalysts or reagents would interact with the trifluoromethyl group and the double bond in this compound, guiding the synthesis of complex fluorinated heterocycles or other valuable derivatives. mdpi.comurfu.ru

| Machine Learning Model | Primary Function | Application to this compound and other Fluoroalkenes |

|---|---|---|

| Artificial Neural Networks (ANNs) | Reaction Outcome Prediction | Predicting the major product and yield for reactions involving the double bond or CF3 group. nih.gov |

| Random Forest (RF) | Property Prediction & Catalyst Screening | Predicting physicochemical properties (e.g., solubility, stability) of novel this compound derivatives; screening catalyst effectiveness. researchgate.net |

| Bayesian Optimization (BO) | Reaction Condition Optimization | Systematically finding optimal temperature, pressure, and solvent for synthesizing or functionalizing the fluoroalkene with minimal experiments. arxiv.org |

| Generative Models (e.g., VAEs, GANs) | De Novo Molecular Design | Proposing novel fluoroalkene structures based on this compound with desired properties for pharmaceutical or material science applications. nih.govmdpi.com |

Generative Design of Novel Fluoroalkenes

Beyond predicting the behavior of existing molecules, AI can be used for de novo design—the creation of entirely new molecular structures. mdpi.com Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying principles of chemical structure and stability from large molecular databases. nih.gov They can then be tasked to generate novel fluoroalkene candidates that are optimized for specific properties, such as binding affinity to a biological target or desired material characteristics. This approach could lead to the discovery of new derivatives of this compound with enhanced performance in applications ranging from medicinal chemistry to advanced polymers.

Future Trajectories: Closed-Loop Systems

| Parameter | Search Space | AI Model's Role | Predicted Optimal Value |

|---|---|---|---|

| Catalyst | Library of Pd, Ni, Cu complexes | Predicts catalyst with highest activity and selectivity based on learned structure-activity relationships. joaiar.org | Pd(PPh3)4 |

| Ligand | Phosphine (B1218219), N-heterocyclic carbene (NHC) libraries | Identifies ligand that optimizes electronic and steric environment for the desired transformation. | Xantphos |

| Solvent | Toluene, THF, Dioxane, DMF | Predicts solvent effect on reaction rate and selectivity. researchgate.net | Dioxane |

| Temperature | 60-120 °C | Optimizes for maximum conversion while minimizing decomposition, using Bayesian Optimization. arxiv.org | 100 °C |

| Predicted Yield | 0-100% | Final output of the predictive model based on optimized parameters. nih.gov | 92% |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1,1-Trifluorohex-2-ene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of fluorinated alkenes like this compound often employs dehydrohalogenation or catalytic fluorination. For example, trifluoroacetic acid (TFA)-mediated elimination reactions under controlled temperatures (e.g., 75°C) can yield high-purity products, as demonstrated in analogous trifluoromethylated compounds . Reaction optimization requires monitoring steric and electronic effects of substituents, solvent polarity, and catalyst choice. Gas chromatography (GC) coupled with mass spectrometry (MS) is critical for purity assessment, while nuclear magnetic resonance (NMR) confirms regioselectivity .

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include vapor pressure, solubility in polar/nonpolar solvents, and thermal stability. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) quantify decomposition thresholds. Computational methods like density functional theory (DFT) predict electronic properties (e.g., dipole moments), which guide experimental validation via UV-Vis spectroscopy. Ensure consistency in chemical nomenclature and SI units during reporting to align with IUPAC standards .

Advanced Research Questions

Q. What experimental and computational strategies resolve contradictions in reported reaction mechanisms involving this compound?

- Methodological Answer : Divergent mechanistic proposals (e.g., radical vs. ionic pathways) require hybrid approaches. Isotopic labeling (e.g., deuterated substrates) can track hydrogen migration, while transient absorption spectroscopy captures short-lived intermediates. Computational models (e.g., molecular dynamics simulations) reconcile discrepancies by comparing theoretical activation energies with experimental kinetics data. Triangulation of results from multiple methods (e.g., NMR, GC-MS, DFT) enhances validity .

Q. How can researchers assess the environmental impact of this compound degradation byproducts in indoor air systems?

- Methodological Answer : Surface-mediated reactions on indoor materials (e.g., paints, polymers) may generate toxic intermediates. Use microspectroscopic imaging (e.g., Raman or FTIR) to analyze adsorption/desorption kinetics on model surfaces. Combine with chamber studies simulating indoor environments to quantify volatile organic compound (VOC) emissions. Methodological rigor demands controlled humidity, temperature, and surface-to-volume ratios to mimic real-world conditions .

Q. What advanced statistical methods are suitable for analyzing contradictory datasets on this compound’s reactivity?

- Methodological Answer : Multivariate analysis (e.g., principal component analysis) identifies outliers in heterogeneous datasets. Bayesian statistics assess the probability of competing reaction pathways. For reproducibility, document raw data, normalization protocols, and software parameters (e.g., Gaussian basis sets in DFT). Peer validation through interlaboratory studies mitigates bias .

Data Presentation and Validation Guidelines

-

Tabulated Data Example :

Property Method Conditions Result Uncertainty Boiling Point GC-MS 1 atm, He carrier 78°C ±0.5°C Log P HPLC H2O/octanol partition 2.3 ±0.1 -

Critical Analysis : Always report confidence intervals and replicate counts. Use standardized formats for equations (e.g., state symbols in balanced reactions: (g)) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.